hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986916
InChI: InChI=1S/C7H11NO3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h6H,1-5H2
SMILES:
Molecular Formula: C7H11NO3S
Molecular Weight: 189.23 g/mol

hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione

CAS No.:

Cat. No.: VC17986916

Molecular Formula: C7H11NO3S

Molecular Weight: 189.23 g/mol

* For research use only. Not for human or veterinary use.

hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione -

Specification

Molecular Formula C7H11NO3S
Molecular Weight 189.23 g/mol
IUPAC Name 1,1-dioxo-4,5,6,7-tetrahydro-3aH-[1,2]thiazolo[2,3-a]pyridin-3-one
Standard InChI InChI=1S/C7H11NO3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h6H,1-5H2
Standard InChI Key WSOVXOYOGYNWOX-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(C1)C(=O)CS2(=O)=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure comprises a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The trione group (–C(=O)–S(=O)₂–O–) introduces three ketone oxygen atoms, creating a polarizable electron-deficient region. The IUPAC name, 1,1-dioxo-4,5,6,7-tetrahydro-3aH- thiazolo[2,3-a]pyridin-3-one, reflects this arrangement .

Key structural identifiers include:

  • InChIKey: WSOVXOYOGYNWOX-UHFFFAOYSA-N

  • Canonical SMILES: C1CCN2C(C1)C(=O)CS2(=O)=O

  • PubChem CID: 165670700 .

The stereochemistry features one undefined stereocenter, as indicated by PubChem’s computed properties . This ambiguity may influence its reactivity and biological interactions.

Spectroscopic Identification

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions offer insights. The topological polar surface area (62.8 Ų) suggests moderate polarity, impacting solubility and membrane permeability . The absence of rotatable bonds (Rotatable Bond Count=0\text{Rotatable Bond Count} = 0) implies conformational rigidity, a trait advantageous in drug design for reducing entropic penalties during target binding .

Synthesis and Manufacturing

Synthetic Pathways

Current literature lacks detailed protocols, but analogous heterocyclic syntheses suggest multi-step routes involving cyclization and oxidation. A plausible pathway could involve:

  • Ring Formation: Condensation of a thioamide with a cyclic ketone to form the thiazole ring.

  • Oxidation: Introduction of sulfone groups via peroxides or ozone.

  • Lactamization: Cyclization to form the pyridine-trione moiety.

Reaction conditions (temperature, catalysts) must be optimized to prevent side products, given the compound’s sensitivity to steric and electronic factors.

Optimization Challenges

Key challenges include:

  • Purity Control: Byproducts from incomplete oxidation or over-cyclization may require chromatography for removal.

  • Yield Limitations: Multi-step reactions often suffer from cumulative yield losses; reported yields for similar compounds rarely exceed 40%.

Physicochemical Properties

Thermodynamic Stability

The compound exhibits moderate stability under standard conditions (XLogP3=0\text{XLogP3} = 0), indicating balanced hydrophilicity and lipophilicity . Its hydrogen bond acceptor count (4) and donor count (0) suggest preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

PropertyValue
Molecular Weight189.23 g/mol
Topological Polar SA62.8 Ų
Heavy Atom Count12
Complexity303

Table 1: Computed physicochemical properties .

Solubility and Reactivity

The trione group enhances electrophilicity, making the compound prone to nucleophilic attacks at the carbonyl carbons. Predicted aqueous solubility is low (0.1mg/mL\approx 0.1 \, \text{mg/mL}), necessitating formulation aids for biomedical applications .

Comparative Analysis

Structural Analogues

  • CID 102433971: Differs by one oxygen atom and exhibits higher lipophilicity (XLogP3=1.2\text{XLogP3} = 1.2) .

  • CID 15044432: Features a differently positioned thiazole ring, altering electronic properties .

Functional Differences

The trione group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogues, potentially improving target selectivity in drug design .

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